molecular formula C15H17N3O2 B14352268 4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole CAS No. 90253-26-2

4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B14352268
CAS No.: 90253-26-2
M. Wt: 271.31 g/mol
InChI Key: OEFFMTQCAAMURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclohexyl group and a nitrophenyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-cyclohexyl-1-(4-nitrophenyl)acetylothiosemicarbazide in an alkaline medium . This reaction leads to the formation of the desired pyrazole compound through a cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products depend on the nucleophile used, resulting in various substituted pyrazoles.

Scientific Research Applications

4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to changes in biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole is unique due to its specific combination of a cyclohexyl group and a nitrophenyl group attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

90253-26-2

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

4-cyclohexyl-1-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C15H17N3O2/c19-18(20)15-8-6-14(7-9-15)17-11-13(10-16-17)12-4-2-1-3-5-12/h6-12H,1-5H2

InChI Key

OEFFMTQCAAMURM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CN(N=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.